N-(2-methoxyethyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline
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Overview
Description
N-(2-methoxyethyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline is a complex organic compound that features a combination of methoxy, phenyl, oxadiazole, and nitro functional groups. Compounds with such diverse functional groups are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline typically involves multi-step organic reactions. A common approach might include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Nitration: Introduction of the nitro group can be done using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Methoxylation: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Coupling reactions: The final step might involve coupling the oxadiazole derivative with aniline derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Amines: From the reduction of the nitro group.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.
Study of reaction mechanisms: Helps in understanding the behavior of various functional groups.
Biology
Potential biological activity: Compounds with oxadiazole rings are often studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
Drug development: Potential use in the development of new pharmaceuticals due to its diverse functional groups.
Industry
Material science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The nitro group could be involved in redox reactions, while the oxadiazole ring might interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline: Lacks the methoxyethyl group.
Uniqueness
N-(2-methoxyethyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline is unique due to the combination of its functional groups, which can impart specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c1-25-10-9-19-15-8-5-13(11-16(15)22(23)24)18-20-17(21-27-18)12-3-6-14(26-2)7-4-12/h3-8,11,19H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXYBNYWVADDBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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